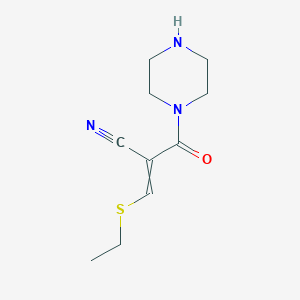
3,4-Dimethyloctane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethyloctane-1,3-diol is an organic compound belonging to the class of alkanes It is characterized by the presence of two methyl groups attached to the third and fourth carbon atoms of an octane chain, with hydroxyl groups on the first and third carbon atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyloctane-1,3-diol typically involves the alkylation of octane derivatives followed by hydroxylation. One common method is the reaction of 3,4-dimethyloctane with a suitable oxidizing agent to introduce hydroxyl groups at the desired positions. The reaction conditions often include the use of catalysts and controlled temperature to ensure selective hydroxylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation and hydroxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反応の分析
Types of Reactions: 3,4-Dimethyloctane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
3,4-Dimethyloctane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,4-Dimethyloctane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions. The pathways involved may include metabolic processes where the compound is converted into active metabolites.
類似化合物との比較
3,4-Dimethyloctane: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
1,3-Octanediol: Has hydroxyl groups on the first and third carbon atoms but lacks the methyl groups.
3,4-Dimethylhexane-1,3-diol: A shorter chain analogue with similar functional groups.
Uniqueness: 3,4-Dimethyloctane-1,3-diol is unique due to the combination of its branched structure and the presence of hydroxyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.
特性
CAS番号 |
90157-22-5 |
|---|---|
分子式 |
C10H22O2 |
分子量 |
174.28 g/mol |
IUPAC名 |
3,4-dimethyloctane-1,3-diol |
InChI |
InChI=1S/C10H22O2/c1-4-5-6-9(2)10(3,12)7-8-11/h9,11-12H,4-8H2,1-3H3 |
InChIキー |
UYHLEIHXFCIPIN-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C)C(C)(CCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



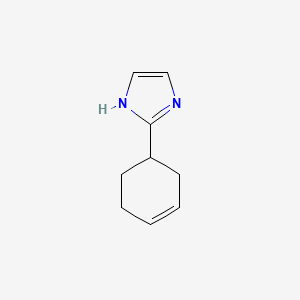
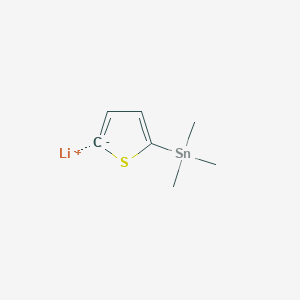
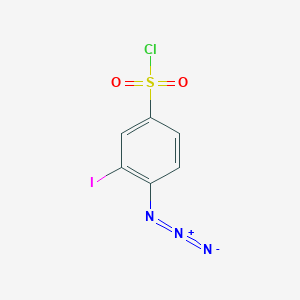
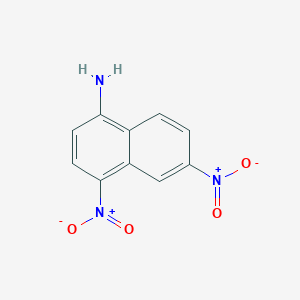
![Thieno[2,3-d]pyrimidin-4(3H)-one, 5,6-dimethyl-3-phenyl-](/img/structure/B14365858.png)
![Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane](/img/structure/B14365861.png)
![Methyl 3-[2-ethoxy(oxo)acetamido]prop-2-enoate](/img/structure/B14365862.png)
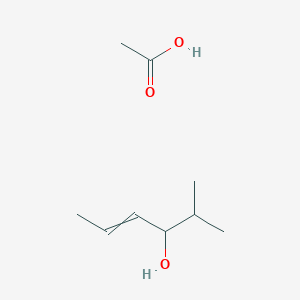
![3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-dipropylurea](/img/structure/B14365879.png)
![2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol](/img/structure/B14365885.png)
![[5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate](/img/structure/B14365891.png)
